molecular formula C12H10ClN3 B1493035 7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090942-74-6

7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1493035
CAS RN: 2090942-74-6
M. Wt: 231.68 g/mol
InChI Key: GGPMENCHCJVULL-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents and has a melting point of 106-107°C. This compound has been used in various scientific research applications due to its unique properties. It has been found to have a wide range of biological activities including antifungal, antibacterial, and anti-inflammatory properties.

Scientific Research Applications

7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole has been used in various scientific research applications due to its unique properties. It has been found to possess antifungal, antibacterial, and anti-inflammatory activities. It has also been used in the synthesis of other heterocyclic compounds, such as 4-chloro-6-methyl-3-nitrophenyl-1H-imidazo[1,2-b]pyrazole. In addition, it has been used as a starting material in the synthesis of novel compounds with potential therapeutic applications.

Mechanism of Action

7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is believed to act by inhibiting the activity of certain enzymes in the body that are involved in the synthesis of proteins. These enzymes are known as cytochrome P450 enzymes, and when they are inhibited, the body is unable to produce proteins, which can lead to various physiological effects.
Biochemical and Physiological Effects
7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole has been found to possess various biochemical and physiological effects. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which can lead to various physiological effects.

Advantages and Limitations for Lab Experiments

The use of 7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and can be synthesized in a relatively short amount of time. In addition, it has been found to possess a wide range of biological activities, making it a useful tool in various scientific research experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and its properties can be easily altered by exposure to light, heat, and other environmental factors. In addition, it is a relatively toxic compound, and proper safety precautions must be taken when handling and using it.

Future Directions

The use of 7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole in scientific research has opened up a wide range of possibilities for future studies. Future studies could focus on the development of novel compounds based on this compound that could potentially have therapeutic applications. In addition, further studies could focus on the mechanism of action of this compound and its potential effects on other physiological processes. Finally, further studies could focus on the potential applications of this compound in the synthesis of other heterocyclic compounds.

properties

IUPAC Name

7-(chloromethyl)-6-phenyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-8-10-11(9-4-2-1-3-5-9)15-16-7-6-14-12(10)16/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMENCHCJVULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC=CN3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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